Lipophilicity Advantage (XLogP3) of Cyclopentyl vs. Methyl Pyrazol-5-amine
The cyclopentyl substituent confers a higher lipophilicity compared to the corresponding N-methyl analog, which is relevant for optimizing membrane permeability and target binding in lead optimization. The target compound has an XLogP3 of 1.5, whereas the N-methyl analog (1,3-dimethyl-1H-pyrazol-5-amine) has an XLogP3 of approximately 0.3–0.5 based on PubChem computed data [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazol-5-amine (N-methyl analog) — XLogP3 ≈ 0.3–0.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.2 (target compound more lipophilic by >1 log unit) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed molecular property (in silico) |
Why This Matters
The increased lipophilicity expands the accessible chemical space for optimizing CNS penetration or hydrophobic target binding, which cannot be achieved with simpler N-alkyl analogs.
- [1] PubChem. Compound Summary: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine (CID 3152524) — XLogP3-AA: 1.5. NCBI. View Source
